molecular formula C4H2ClN5 B6189166 2-azido-5-chloropyrimidine CAS No. 1501456-08-1

2-azido-5-chloropyrimidine

Cat. No.: B6189166
CAS No.: 1501456-08-1
M. Wt: 155.5
InChI Key:
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Description

2-azido-5-chloropyrimidine is a chemical compound with the molecular formula C4H2ClN5 . It has an average mass of 155.545 Da and a monoisotopic mass of 154.999878 Da .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, often involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 . Another method involves the use of organolithium reagents, where nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by nucleophilic aromatic substitution (SNAr) reactions. The highly electron-deficient character of the pyrimidine ring makes it a suitable substrate for these reactions . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .


Physical and Chemical Properties Analysis

This compound is a chemical compound with the molecular formula C4H2ClN5 . It has an average mass of 155.545 Da and a monoisotopic mass of 154.999878 Da .

Mechanism of Action

While the specific mechanism of action for 2-azido-5-chloropyrimidine is not mentioned in the sources, pyrimidine-based compounds are known to display a range of pharmacological effects. These effects are often attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Pyrimidines, including 2-azido-5-chloropyrimidine, can cause skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research in pyrimidine derivatives, including 2-azido-5-chloropyrimidine, continues to be a promising area in therapeutic medicine. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Another interesting area of research involves the synthesis of oligonucleotides with 3’-terminal azide, which could have significant implications in the field of bioconjugation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-azido-5-chloropyrimidine can be achieved through a two-step process involving the chlorination of 2-azidopyrimidine followed by reduction of the resulting intermediate.", "Starting Materials": [ "2-azidopyrimidine", "phosphorus pentachloride", "thionyl chloride", "sodium azide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Chlorination of 2-azidopyrimidine", "2-azidopyrimidine is reacted with phosphorus pentachloride and thionyl chloride in acetic acid to yield 2-azido-5-chloropyrimidine.", "Step 2: Reduction of intermediate", "The resulting intermediate is then reduced using sodium borohydride in ethanol to yield the final product, 2-azido-5-chloropyrimidine." ] }

CAS No.

1501456-08-1

Molecular Formula

C4H2ClN5

Molecular Weight

155.5

Purity

95

Origin of Product

United States

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